molecular formula C12H6O4S2 B15250045 thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid

thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid

Cat. No.: B15250045
M. Wt: 278.3 g/mol
InChI Key: LIEGDIPSBFPIEA-UHFFFAOYSA-N
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Description

Thieno2,3-fbenzothiole-2,6-dicarboxylic acid is a heterocyclic compound that features a fused ring system composed of thiophene and benzothiophene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno2,3-fbenzothiole-2,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene derivatives with suitable carboxylating agents. For instance, the cyclocondensation of 2-chloro-3-formylpyrroles with ethyl thioglycolate in the presence of a base such as sodium ethoxide can yield thieno2,3-fbenzothiole derivatives .

Industrial Production Methods

Industrial production of thieno2,3-fbenzothiole-2,6-dicarboxylic acid may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thieno2,3-fbenzothiole-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thieno2,3-fbenzothiole-2,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which thieno2,3-fbenzothiole-2,6-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-b]pyrrole-2,4-dicarboxylic acid
  • Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
  • Dithieno[3,2-b:2’,3’-d]pyrrole

Uniqueness

Thieno2,3-fbenzothiole-2,6-dicarboxylic acid is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and bioactive compounds .

Properties

Molecular Formula

C12H6O4S2

Molecular Weight

278.3 g/mol

IUPAC Name

thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid

InChI

InChI=1S/C12H6O4S2/c13-11(14)9-3-5-1-7-6(2-8(5)18-9)4-10(17-7)12(15)16/h1-4H,(H,13,14)(H,15,16)

InChI Key

LIEGDIPSBFPIEA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=CC3=C1SC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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